molecular formula C15H21N3O B1335169 1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol CAS No. 825608-36-4

1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol

Cat. No.: B1335169
CAS No.: 825608-36-4
M. Wt: 259.35 g/mol
InChI Key: CCYPWQGZHYYQPS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol typically involves the reaction of indole derivatives with piperazine derivatives under controlled conditions. One common method involves the use of a solvent such as methanol or ethanol, with the reaction being catalyzed by an acid or base . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as column chromatography or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving protein interactions and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring is known to interact with various biological targets, while the piperazine ring can enhance the compound’s binding affinity and specificity . These interactions can modulate cellular pathways and lead to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol is unique due to its combination of an indole ring and a piperazine ring, which provides it with distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research .

Properties

IUPAC Name

1-indol-1-yl-3-piperazin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c19-14(11-17-9-6-16-7-10-17)12-18-8-5-13-3-1-2-4-15(13)18/h1-5,8,14,16,19H,6-7,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYPWQGZHYYQPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(CN2C=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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